![molecular formula C13H17N5O4 B14228638 2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- CAS No. 817162-90-6](/img/structure/B14228638.png)
2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- is a complex organic compound that belongs to the benzoxadiazole family This compound is known for its unique structural features, which include a benzoxadiazole core, a morpholine ring, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid, resulting in the formation of 2,1,3-benzoxadiazole.
Introduction of Nitro Group: The nitro group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.
Attachment of Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions, where the amine group of the benzoxadiazole reacts with a suitable alkylating agent, such as 3-chloropropylmorpholine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the morpholine ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,1,3-Benzoxadiazol-4-amine: Lacks the nitro group and morpholine ring, resulting in different chemical reactivity and applications.
4-Aminobenzo-2,1,3-thiadiazole: Contains a thiadiazole ring instead of a benzoxadiazole ring, leading to distinct electronic properties.
7-Nitro-2,1,3-benzoxadiazol-4-amine: Similar structure but lacks the morpholine ring, affecting its biological activity.
Uniqueness
2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro- is unique due to the combination of its benzoxadiazole core, nitro group, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
817162-90-6 |
|---|---|
Fórmula molecular |
C13H17N5O4 |
Peso molecular |
307.31 g/mol |
Nombre IUPAC |
N-(3-morpholin-4-ylpropyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C13H17N5O4/c19-18(20)11-3-2-10(12-13(11)16-22-15-12)14-4-1-5-17-6-8-21-9-7-17/h2-3,14H,1,4-9H2 |
Clave InChI |
AHEMIUVVYXNQKC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
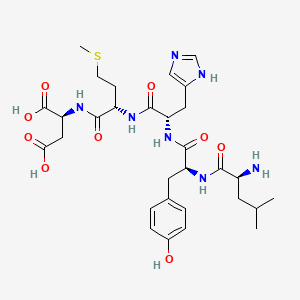
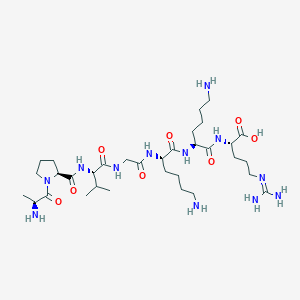

![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
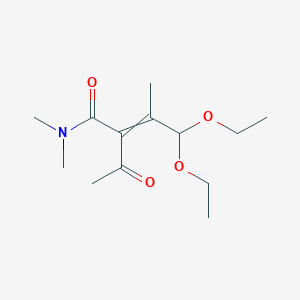

![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
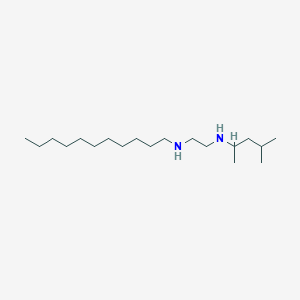
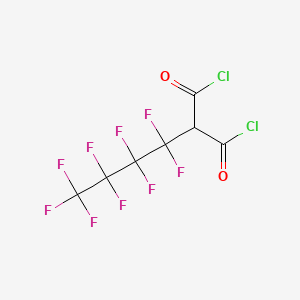

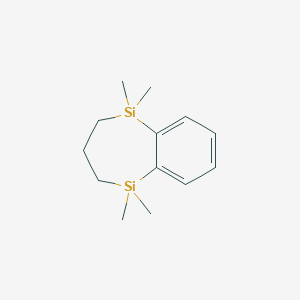
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
